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molecular formula C14H8Cl2N2O2 B8288014 2-(5,6-Dichloro-pyridin-3-ylmethyl)-isoindole-1,3-dione

2-(5,6-Dichloro-pyridin-3-ylmethyl)-isoindole-1,3-dione

Cat. No. B8288014
M. Wt: 307.1 g/mol
InChI Key: SRVCHAVBBDDOES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07582761B2

Procedure details

A mixture of 2-(5,6-dichloro-pyridin-3-ylmethyl)-isoindole-1,3-dione from step (b) above (307 mg, 1.0 mmol) and methylamine (1.0 mL, 2.0 mmoL, 2.0 M in THF, Aldrich) in EtOH (10 mL) was stirred at room temperature for 4 days. The solvent was removed in vacuo to give the title compound, which was used in the next step without additional purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][N:10]2C(=O)C3C(=CC=CC=3)[C:11]2=O)[CH:5]=[N:6][C:7]=1[Cl:8].CN>CCO>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][NH:10][CH3:11])[CH:5]=[N:6][C:7]=1[Cl:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=NC1Cl)CN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
1 mL
Type
reactant
Smiles
CN
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
ClC=1C=C(C=NC1Cl)CNC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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